![molecular formula C21H21Cl2FN2O3 B2396171 2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide CAS No. 1234840-83-5](/img/structure/B2396171.png)
2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide, commonly known as DFP-10825, is a novel and potent inhibitor of the dopamine D3 receptor. DFP-10825 has been shown to have potential therapeutic effects in the treatment of neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease.
作用机制
DFP-10825 is a selective antagonist of the dopamine D3 receptor, which is highly expressed in the mesolimbic reward pathway and the prefrontal cortex. By blocking the dopamine D3 receptor, DFP-10825 reduces the rewarding effects of drugs of abuse and decreases the motivation to seek drugs. DFP-10825 also has an effect on the dopamine D2 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of drug addiction, DFP-10825 has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing. DFP-10825 has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the prefrontal cortex and the nucleus accumbens. In animal models of Parkinson's disease, DFP-10825 has been shown to increase dopamine release in the striatum, a brain region involved in motor function.
实验室实验的优点和局限性
One advantage of DFP-10825 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in preclinical models. However, one limitation of DFP-10825 is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
Further research is needed to fully understand the potential therapeutic effects of DFP-10825 in the treatment of neurological and psychiatric disorders. Future studies could investigate the effects of DFP-10825 on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, future studies could investigate the potential of DFP-10825 as a treatment for other disorders, such as depression and anxiety. Finally, the development of longer-acting formulations of DFP-10825 could improve its efficacy in preclinical models.
合成方法
DFP-10825 is synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-fluorobenzoyl chloride to form 2-(2,4-dichlorophenoxy)benzoyl fluoride. This intermediate is then reacted with piperidine to form 2-(2,4-dichlorophenoxy)-N-(1-piperidin-4-ylmethyl)benzamide, which is subsequently converted to DFP-10825 by reaction with acetic anhydride and triethylamine.
科学研究应用
DFP-10825 has been extensively studied in preclinical models for its potential therapeutic effects in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In animal models, DFP-10825 has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. DFP-10825 has also been shown to improve cognitive function and reduce motor symptoms in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2FN2O3/c22-15-5-6-19(17(23)11-15)29-13-20(27)25-12-14-7-9-26(10-8-14)21(28)16-3-1-2-4-18(16)24/h1-6,11,14H,7-10,12-13H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDSMGDOGXBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。